molecular formula C18H18N2O4S B13947240 L-3-Phenyl-N-(p-tolylsulfonyl)alanine cyanomethyl ester CAS No. 64187-44-6

L-3-Phenyl-N-(p-tolylsulfonyl)alanine cyanomethyl ester

Cat. No.: B13947240
CAS No.: 64187-44-6
M. Wt: 358.4 g/mol
InChI Key: VUEMVRRTXLPPPX-KRWDZBQOSA-N
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Description

N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester is a synthetic organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a p-tolylsulfonyl group attached to the L-phenylalanine moiety, with a cyanomethyl ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester typically involves multiple steps. One common synthetic route starts with the protection of the amino group of L-phenylalanine, followed by the introduction of the p-tolylsulfonyl group. The final step involves the esterification of the carboxyl group with cyanomethyl chloride under basic conditions. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The cyanomethyl ester group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The cyanomethyl ester group can also participate in covalent modifications of proteins, affecting their function and stability. These interactions and modifications are crucial for the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

N-(p-Tolylsulfonyl)-L-phenylalanine cyanomethyl ester can be compared with other sulfonamide derivatives, such as:

    N-(p-Tolylsulfonyl)-L-phenylalanine methyl ester: Similar structure but with a methyl ester group instead of a cyanomethyl ester.

    N-(p-Tolylsulfonyl)-L-phenylalanine ethyl ester: Similar structure but with an ethyl ester group.

    N-(p-Tolylsulfonyl)-L-phenylalanine benzyl ester:

Properties

CAS No.

64187-44-6

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

cyanomethyl (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C18H18N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-17(18(21)24-12-11-19)13-15-5-3-2-4-6-15/h2-10,17,20H,12-13H2,1H3/t17-/m0/s1

InChI Key

VUEMVRRTXLPPPX-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OCC#N

Origin of Product

United States

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